Tert-butyl 1,4-diazepane-5-carboxylate
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Overview
Description
Tert-butyl 1,4-diazepane-5-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a biochemical reagent in various life science research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,4-diazepane-5-carboxylate typically involves the cyclization of diamino alcohols. One practical method is the intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method is efficient and can be scaled up for industrial production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be carried out in a multikilogram scale using the same intramolecular cyclization method. The process involves the use of cation-exchange resins and other reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,4-diazepane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted diazepane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include butyryl chloride, aromatic aldehydes, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted diazepane compounds. These products have significant applications in various fields of research .
Scientific Research Applications
Tert-butyl 1,4-diazepane-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 1,4-diazepane-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Molecular docking studies have shown that it can bind to target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 1,4-diazepane-5-carboxylate include:
Homopiperazine: Another diazepane derivative with similar chemical properties.
N-Boc-piperazine: A piperazine derivative used in similar research applications.
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate: An oxo derivative with distinct chemical properties
Uniqueness
This compound is unique due to its specific structure and reactivity. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and making it a valuable reagent in synthetic chemistry .
Biological Activity
Tert-butyl 1,4-diazepane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C10H20N2O2 and features a seven-membered diazepane ring with two nitrogen atoms. The compound is often utilized as a biochemical reagent in life sciences research due to its versatility in synthesizing complex organic molecules .
Physical Properties:
Property | Value |
---|---|
Molecular Weight | 200.28 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 277.9 ± 23.0 °C at 760 mmHg |
Flash Point | 121.9 ± 22.6 °C |
Synthesis
The synthesis of this compound typically involves cyclization methods, such as the Fukuyama–Mitsunobu reaction of N-nosyl diamino alcohols. This method can be scaled for industrial production, emphasizing high yield and purity.
This compound interacts with specific molecular targets, influencing biochemical pathways. It has been shown to act as an inhibitor of certain enzymes, including factor Xa (fXa), which plays a critical role in the coagulation cascade. Inhibitors of fXa are being explored for their potential in developing new anticoagulant therapies .
Anticoagulant Properties
Research indicates that derivatives of tert-butyl 1,4-diazepane exhibit potent anticoagulant activity. For instance, a study reported a compound derived from this structure that displayed an IC50 value of 6.8 nM against fXa, demonstrating strong antithrombotic effects without significantly prolonging bleeding time .
Anti-inflammatory Effects
Recent studies have also highlighted the anti-inflammatory potential of compounds related to this compound. For example, a derivative demonstrated significant analgesic effects in animal models of inflammation and was shown to ameliorate pancreatic injury in acute pancreatitis models . The compound's ability to modulate inflammatory markers such as COX-2 and TNF-α suggests its therapeutic potential in treating inflammatory diseases.
Case Studies
Case Study 1: Factor Xa Inhibition
A series of diazepane derivatives were synthesized and evaluated for their fXa inhibitory activity. One notable compound (YM-96765) exhibited remarkable potency with an IC50 of 6.8 nM and was effective in preventing thrombus formation in vivo without increasing the risk of bleeding .
Case Study 2: Anti-inflammatory Activity
In a study investigating the effects of various diazepane derivatives on inflammation-induced diseases, one compound derived from this compound showed significant efficacy in reducing edema and neutrophil infiltration in murine models of arthritis and pancreatitis .
Properties
IUPAC Name |
tert-butyl 1,4-diazepane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-4-5-11-6-7-12-8/h8,11-12H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKHWQZLGQQLTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568928 |
Source
|
Record name | tert-Butyl 1,4-diazepane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138883-20-2 |
Source
|
Record name | tert-Butyl 1,4-diazepane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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